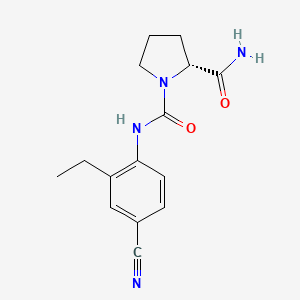
(R)-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide is a synthetic organic compound that belongs to the class of pyrrolidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-cyano-2-ethylbenzene and pyrrolidine-1,2-dicarboxylic acid.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium or copper complexes.
Reaction Steps: The key steps involve the formation of the amide bond through condensation reactions, followed by purification processes like recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide may involve large-scale reactors, continuous flow processes, and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or bromine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide is used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound may be studied for its potential as a bioactive molecule. It could exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicinal chemistry, ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide may be investigated for its potential therapeutic effects. It could be a candidate for drug development targeting specific diseases or conditions.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of ®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound may exert its effects through:
Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.
Receptor Modulation: Interacting with cell surface receptors and altering signal transduction pathways.
DNA Intercalation: Inserting itself between DNA base pairs and affecting gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide: Lacks the ®-configuration, which may affect its biological activity.
N1-(4-Cyano-2-methylphenyl)pyrrolidine-1,2-dicarboxamide: Contains a methyl group instead of an ethyl group, leading to different chemical properties.
N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxylate: An ester derivative with different reactivity.
Uniqueness
®-N1-(4-Cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its ®-configuration may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H18N4O2 |
|---|---|
Molekulargewicht |
286.33 g/mol |
IUPAC-Name |
(2R)-1-N-(4-cyano-2-ethylphenyl)pyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C15H18N4O2/c1-2-11-8-10(9-16)5-6-12(11)18-15(21)19-7-3-4-13(19)14(17)20/h5-6,8,13H,2-4,7H2,1H3,(H2,17,20)(H,18,21)/t13-/m1/s1 |
InChI-Schlüssel |
NPHJCVIHGKNSJR-CYBMUJFWSA-N |
Isomerische SMILES |
CCC1=C(C=CC(=C1)C#N)NC(=O)N2CCC[C@@H]2C(=O)N |
Kanonische SMILES |
CCC1=C(C=CC(=C1)C#N)NC(=O)N2CCCC2C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-bromo-2,5-dimethyl-6H-cyclopenta[b]thiophene](/img/structure/B13147207.png)
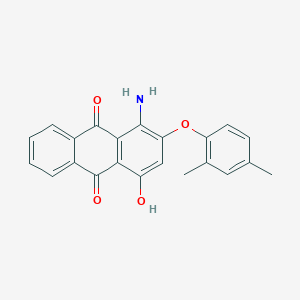


![5-(Chloromethyl)-[3,4'-bipyridin]-6-amine](/img/structure/B13147253.png)
![N-[4,6-Bis(phenylsulfanyl)-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B13147261.png)
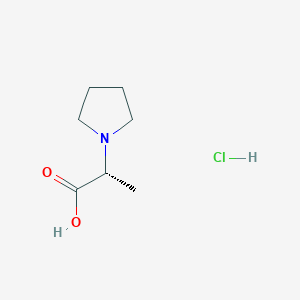
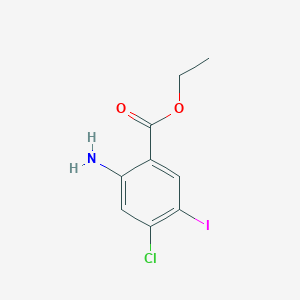
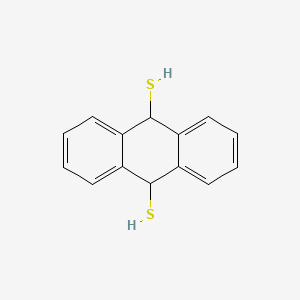
![1-(Chloromethyl)-1-[2-(ethylsulfanyl)ethyl]cyclopropane](/img/structure/B13147316.png)
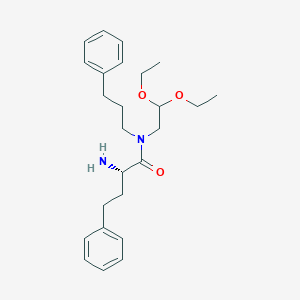
![(R)-6'-(3-((tert-Butyldimethylsilyl)oxy)pyrrolidin-1-yl)-2-oxo-2H-[1,3'-bipyridin]-4-yl trifluoromethanesulfonate](/img/structure/B13147327.png)
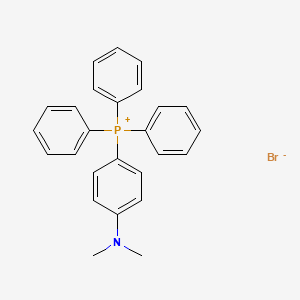
![4,4-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13147339.png)
